
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) . The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dimethoxyaniline attacks the carbonyl carbon of 4-methylbenzoyl chloride, forming the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Analysis of Available Data
The provided search results focus on general reaction types (e.g., redox, acid-base, synthesis) and common elements (sodium, chlorine, phosphorus), but none address benzamide derivatives. Key limitations include:
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Lack of Specificity : The compound’s structural complexity (aromatic rings, amino group, methoxy substituents) makes it unlikely to appear in generalized reaction databases.
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Absence in Standard References : No matches were found in peer-reviewed journals, patents, or chemical handbooks within the provided sources.
Predicted Reactivity Based on Functional Groups
While direct data is unavailable, the compound’s functional groups suggest potential reactivity:
Recommendations for Further Research
To obtain authoritative data:
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Specialized Databases : Use SciFinder, Reaxys, or PubChem to search for synthetic pathways or derivatives.
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Experimental Studies : Conduct reactivity tests (e.g., hydrolysis, acylation) under controlled conditions.
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Analogous Compounds : Study reactions of structurally similar molecules (e.g., 3-aminobenzamide derivatives).
Data Limitations and Risks
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Unverified Claims : Avoid non-peer-reviewed sources (e.g., ) due to unreliable data.
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Synthetic Complexity : Side reactions (e.g., methoxy group cleavage) may dominate without precise conditions.
Scientific Research Applications
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Another related compound with a pyridopyrimidine moiety, used in therapeutic applications.
Uniqueness
3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methoxy groups allows for versatile interactions in various chemical and biological contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide, and how can reaction conditions be optimized?
The compound is synthesized via coupling reactions between substituted benzaldehydes and aminotriazole derivatives. A general method involves refluxing 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole with a benzaldehyde derivative in absolute ethanol using glacial acetic acid as a catalyst. Reaction optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio), solvent choice (ethanol for solubility), and reflux duration (4 hours). Post-reaction, solvent evaporation under reduced pressure yields the crude product, which is purified via recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) ensures minimal side products .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- 1H NMR : Analyze chemical shifts (e.g., δ 3.86 ppm for methoxy groups) and coupling constants (J values) to confirm substituent positions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 329.13 for [M+H]+) with isotopic pattern matching.
- X-ray Crystallography : Use the SHELX suite (SHELXL) for structure refinement. For example, SHELXL resolves bond lengths and angles in small molecules, even with disordered regions, by applying restraints during refinement .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Dynamic NMR : Detect tautomerism or conformational flexibility via variable-temperature NMR (e.g., -40°C to 80°C).
- Crystallographic Disorder : Apply SHELXL refinement with constraints for disordered atoms (e.g., methoxy group orientations). Cross-validate with DFT-calculated bond distances (e.g., C-O bond deviations < 0.02 Å) .
- HRMS Validation : Confirm molecular formulas (e.g., C16H17N2O3) using exact mass measurements (mass error < 2 ppm) .
Q. What strategies are effective for identifying in vivo metabolites using high-resolution mass spectrometry?
- Radiolabeling : Administer 14C-labeled compound to track metabolic pathways in preclinical models (e.g., rodents).
- Sample Preparation : Extract metabolites from plasma/urine using solid-phase extraction (SPE) and separate via UPLC.
- Data Processing : Use accurate mass filtering (e.g., ±5 ppm) and isotope pattern matching to distinguish phase I metabolites (e.g., demethylation at 2,5-dimethoxyphenyl) from phase II conjugates (e.g., glucuronides). Software tools like XCMS or MetaboLynx automate metabolite annotation .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., ΔE = 4.2 eV), indicating electrophilic/nucleophilic sites.
- Molecular Docking : Dock the compound into protein targets (e.g., GABA-A receptors) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., between methoxy groups and Arg112) and hydrophobic interactions .
Q. Are structural analogs of this compound regulated under controlled substance laws, and how does this impact research?
Analogs with substitutions on the dimethoxyphenyl or benzamide groups (e.g., NBOMe derivatives) are regulated in jurisdictions like the U.S. Controlled Substances Act. Researchers must screen structural databases (e.g., DEA listings) to avoid synthesizing controlled variants (e.g., 25I-NBOMe). Compliance requires permits for handling such analogs and rigorous documentation of synthetic modifications .
Q. What experimental design considerations are critical for pharmacokinetic studies?
- Dosing Routes : Compare bioavailability via intravenous (IV) vs. oral administration.
- Sampling Schedule : Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose to capture absorption/distribution phases.
- Analytical Methods : Quantify plasma concentrations using LC-HRMS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL. Apply non-compartmental analysis to calculate AUC, Cmax, and clearance rates .
Q. Methodological Notes
- Crystallography : SHELXL refinement is preferred for resolving thermal motion artifacts in X-ray data .
- Metabolite Identification : Combine HRMS with radiolabel tracing to distinguish true metabolites from matrix interference .
- Regulatory Compliance : Cross-reference synthetic intermediates with controlled substance lists to avoid legal complications .
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-4-5-11(8-13(10)17)16(19)18-14-9-12(20-2)6-7-15(14)21-3/h4-9H,17H2,1-3H3,(H,18,19) |
InChI Key |
ONSIRWUQCPDFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)N |
Origin of Product |
United States |
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